(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzylidene moiety, and a trifluoroethoxy group, all attached to an imidazol-4-one core. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazol-4-one core, followed by the introduction of the fluorophenyl, methoxybenzylidene, and trifluoroethoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and distillation are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazol-4-one core can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The fluorophenyl and methoxybenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the imidazol-4-one core can produce amines or alcohols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, alteration of cellular signaling, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Other Imidazol-4-one Derivatives: Compounds with similar imidazol-4-one cores but different substituents can exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, enhances its lipophilicity and potential for interaction with biological membranes.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O3S/c1-28-17-7-2-12(8-13(17)10-29-11-20(22,23)24)9-16-18(27)26(19(30)25-16)15-5-3-14(21)4-6-15/h2-9H,10-11H2,1H3,(H,25,30)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKGHQCIOETFX-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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